Cas no 2640889-46-7 (6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one is a fluorinated pyrimidinone derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates a cyclopropyl group and dual fluorinated pyrimidine moieties, enhancing its reactivity and binding affinity in biological systems. The compound's piperazine linker contributes to improved solubility and pharmacokinetic properties, making it a candidate for further investigation in drug development. Its unique scaffold may offer selectivity advantages in targeting specific enzymes or receptors. The presence of fluorine atoms can improve metabolic stability and membrane permeability, suggesting utility in the design of novel therapeutic agents. Further studies are required to fully characterize its pharmacological profile.
6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one structure
2640889-46-7 structure
Product Name:6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one
CAS No:2640889-46-7
MF:C15H16F2N6O
MW:334.323948860168
CID:5317042
PubChem ID:168003754
Update Time:2025-10-28

6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 6-Cyclopropyl-5-fluoro-2-[4-(5-fluoro-4-pyrimidinyl)-1-piperazinyl]-4(3H)-pyrimidinone
    • 2640889-46-7
    • 6-cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one
    • 6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one
    • Inchi: 1S/C15H16F2N6O/c16-10-7-18-8-19-13(10)22-3-5-23(6-4-22)15-20-12(9-1-2-9)11(17)14(24)21-15/h7-9,11H,1-6H2
    • InChI Key: FDEFTZNVMMIDHN-UHFFFAOYSA-N
    • SMILES: FC1C(N=C(N=C1C1CC1)N1CCN(C2C(=CN=CN=2)F)CC1)=O

Computed Properties

  • Exact Mass: 334.13536548g/mol
  • Monoisotopic Mass: 334.13536548g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 570
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 74Ų

Experimental Properties

  • Density: 1.64±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 472.6±55.0 °C(Predicted)
  • pka: 9.11±0.50(Predicted)

6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one Pricemore >>

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6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one Related Literature

Additional information on 6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one

Comprehensive Analysis of 6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one (CAS No. 2640889-46-7)

The compound 6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one (CAS No. 2640889-46-7) has garnered significant attention in the pharmaceutical and biochemical research communities due to its unique structural features and potential therapeutic applications. This heterocyclic molecule combines a pyrimidine core with a piperazine moiety, making it a promising candidate for drug discovery. Researchers are particularly interested in its fluorinated components, which often enhance metabolic stability and bioavailability—a critical factor in modern medicinal chemistry.

In recent years, the demand for fluorinated compounds has surged, driven by their applications in oncology, neurology, and infectious disease treatments. The presence of 5-fluoropyrimidin-4-yl and 6-cyclopropyl groups in this compound suggests potential kinase inhibition properties, a hot topic in targeted cancer therapy. Searches for "kinase inhibitors with fluorinated scaffolds" or "piperazine-based drug candidates" reflect growing interest in such molecules. Computational studies and AI-driven drug design tools have further accelerated research into analogs of this compound, aligning with trends in precision medicine.

The synthetic route for CAS No. 2640889-46-7 typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization techniques. Its 3,4-dihydropyrimidin-4-one backbone is structurally analogous to several FDA-approved drugs, raising questions about its structure-activity relationship (SAR). Laboratories focusing on fragment-based drug discovery often explore derivatives of this compound to optimize binding affinity and selectivity. Discussions on platforms like PubMed and ResearchGate frequently highlight its potential as a lead compound for neurodegenerative disorders, given the piperazine group's role in CNS permeability.

From an industrial perspective, scalability and green chemistry approaches for synthesizing 6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one are under investigation. Queries such as "sustainable synthesis of fluoropyrimidines" or "piperazine derivatives in drug formulation" indicate market needs for environmentally friendly production methods. Analytical characterization via NMR, HPLC, and mass spectrometry confirms the compound's high purity, a non-negotiable requirement for preclinical studies.

Ongoing patent filings related to CAS No. 2640889-46-7 suggest its commercial viability, particularly in combination therapies. The rise of AI-powered literature mining tools has enabled researchers to identify synergistic effects between this compound and existing drugs, addressing search trends like "drug repurposing for rare diseases." As the scientific community prioritizes molecular diversity, this compound’s hybrid architecture—merging pyrimidinone and piperazine pharmacophores—positions it as a versatile scaffold for future innovations.

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